molecular formula C18H18N4O5 B2819371 4,5-dimethyl 1-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 2108519-53-3

4,5-dimethyl 1-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B2819371
CAS No.: 2108519-53-3
M. Wt: 370.365
InChI Key: QZUQQBJXMUKGJQ-UHFFFAOYSA-N
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Description

4,5-dimethyl 1-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate is a complex organic compound that features both indole and triazole moieties Indole derivatives are known for their significant biological activities, while triazole rings are commonly found in various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl 1-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in optimizing the reaction parameters, reducing waste, and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

4,5-dimethyl 1-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

4,5-dimethyl 1-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-dimethyl 1-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors or enzymes, potentially inhibiting their activity. The triazole ring may enhance the compound’s stability and binding affinity, making it a potent bioactive molecule .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 1,2,5-thiadiazole-3,4-dicarboxylate: Another compound with a similar structure but different heterocyclic ring.

    Indole derivatives: Compounds like tryptophan and serotonin that share the indole moiety.

    Triazole derivatives: Compounds like fluconazole and itraconazole used in antifungal treatments.

Uniqueness

4,5-dimethyl 1-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate is unique due to its combination of indole and triazole rings, which may confer distinct biological activities and chemical properties not found in other similar compounds.

Properties

IUPAC Name

dimethyl 1-[2-(1,2-dimethylindol-3-yl)-2-oxoethyl]triazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5/c1-10-14(11-7-5-6-8-12(11)21(10)2)13(23)9-22-16(18(25)27-4)15(19-20-22)17(24)26-3/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUQQBJXMUKGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)CN3C(=C(N=N3)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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